molecular formula C12H12O3 B12890233 1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one CAS No. 63183-65-3

1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one

Cat. No.: B12890233
CAS No.: 63183-65-3
M. Wt: 204.22 g/mol
InChI Key: AVSFCDRTWODEIH-UHFFFAOYSA-N
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Description

1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one ( 63183-65-3) is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This benzofuran derivative features a methoxymethyl substituent and an acetyl group, making it a valuable intermediate in synthetic and medicinal chemistry research. Benzofuran scaffolds are of significant interest in drug discovery for their diverse biological activities. Researchers utilize this compound and its analogs as key building blocks for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents . For instance, structurally related compounds are investigated for their application in targeting specific pathways, such as EGFR mutations in non-small cell lung carcinoma and other cancer research areas . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63183-65-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-[6-(methoxymethyl)-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C12H12O3/c1-8(13)11-5-9-3-4-15-12(9)6-10(11)7-14-2/h3-6H,7H2,1-2H3

InChI Key

AVSFCDRTWODEIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CO2)COC

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

One established method involves the condensation of salicylaldehyde derivatives with chloroacetone in the presence of a base such as potassium carbonate in dry acetone, leading to 2-acetylbenzofuran intermediates. This method is efficient for introducing the acetyl group at the 2-position of benzofuran, which can be adapted for other substitution patterns on the benzofuran ring.

Step Reagents/Conditions Outcome
Salicylaldehyde + Chloroacetone K2CO3, dry acetone, reflux Formation of 2-acetylbenzofuran

This condensation-cyclization approach can be modified to introduce substituents at different positions by using substituted salicylaldehydes or ketones.

Pericyclic Rearrangement and One-Pot Procedures

A patented process describes the preparation of benzofurans by reacting arylhydroxylamines with ketones to form an intermediate, which undergoes a pericyclic rearrangement to yield the benzofuran structure. This process can be performed as a one-pot reaction, enhancing efficiency and yield. The reaction may be conducted under mild pressure (up to 5-6 bars) and optimized molar ratios of reactants (approximately 1:1) to maximize product formation.

Parameter Details
Reactants Aryl hydroxylamine + Ketone
Reaction type Pericyclic rearrangement
Conditions One-pot, pressure up to 5-6 bars
Molar ratio ~1:1 preferred
Solvents Methanol or weak organic acids (e.g., acetic acid) for crystallization

This method is advantageous for synthesizing benzofurans with acyl substituents, such as the acetyl group in this compound, circumventing more cumbersome Friedel-Crafts acylation steps.

Purification and Crystallization

Purification of the final compound often involves crystallization from methanol or mixtures of weak organic acids (e.g., acetic acid) and water. The choice of solvent system is critical to obtain high purity and yield. Additional purification techniques include distillation, phase separation, adsorption on activated carbon or molecular sieves, and scrubbing to remove impurities.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Notes
1 Condensation and cyclization Salicylaldehyde derivative + chloroacetone, K2CO3, dry acetone, reflux Forms acetylbenzofuran core
2 Pericyclic rearrangement Aryl hydroxylamine + ketone, one-pot, mild pressure Efficient benzofuran ring formation
3 Alkylation Hydroxybenzofuran + methoxymethyl halide, K2CO3, DMF/acetone, reflux Introduces methoxymethyl substituent
4 Purification Crystallization (methanol, acetic acid/water), distillation, adsorption Ensures high purity

Research Findings and Optimization

  • The one-pot pericyclic rearrangement method reduces the number of isolation steps and improves overall yield and scalability.
  • Use of weak organic acids in crystallization enhances product purity and facilitates isolation of benzofuran derivatives with acyl substituents.
  • Alkylation conditions must be carefully controlled to avoid over-alkylation or side reactions; potassium carbonate is preferred as a mild base.
  • Alternative green solvents such as deep eutectic solvents (e.g., K2CO3-glycerol mixtures) have been explored for related benzofuran syntheses, offering environmentally friendly options.

Chemical Reactions Analysis

1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new derivatives with potentially enhanced properties.

Biology

The compound has been studied for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of benzofurans exhibit significant cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3) cells .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic potential of several benzofuran derivatives, including this compound. Using MTT assays, researchers measured the half-maximal inhibitory concentration (IC50) values across different cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for further development .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interaction with specific molecular targets suggests that it may modulate pathways involved in disease processes. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels . This mechanism highlights its potential as a chemotherapeutic agent.

Case Study: Apoptosis Induction

In a flow cytometry analysis, compounds derived from this compound were shown to promote apoptosis in K562 leukemia cells. The study measured phosphatidylserine exposure as an early indicator of apoptosis, confirming the compound's capability to trigger cell death in malignant cells .

Industry

The industrial applications of this compound include its use in pharmaceutical formulations. Its properties make it suitable for incorporation into drug delivery systems where controlled release and bioavailability are critical factors. Additionally, it may serve as a precursor for synthesizing other bioactive compounds used in therapeutic formulations.

Mechanism of Action

The mechanism of action of 1-(6-(Methoxymethyl)benzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzofuran Derivatives

Compound Name Substituents (Position on Benzofuran) Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one 6-(Methoxymethyl), 5-acetyl 220.23 (calculated) Not reported Not detailed N/A
1-(Benzofuran-2-yl)ethan-1-one oxime ethers 2-acetyl, variable O-benzyl oximes 217–280 Antimicrobial (broad-spectrum) From 2-acetylbenzofuran via oxime formation
Euparin (1-[6-hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethanone) 6-hydroxy, 2-(prop-1-en-2-yl) 218.21 Phytochemical isolate Natural product isolation
1-[6-hydroxy-4-methoxybenzofuran-5-yl]-5-phenylpenta-2,4-dien-1-one 6-hydroxy, 4-methoxy, conjugated diene 336.36 Intermediate in synthesis Claisen-Schmidt condensation
5-Acetyl-6-hydroxy-2-(1-hydroxy-1-methylethyl)benzofuran 6-hydroxy, 2-(hydroxypropyl) 264.26 Not specified Multi-step alkylation

Key Observations

Substituent Position and Reactivity :

  • The methoxymethyl group at position 6 in the target compound likely increases steric bulk and electron-donating capacity compared to the hydroxy group in Euparin or the diene system in compound II . This may alter reactivity in electrophilic substitutions or hydrogen-bonding interactions.
  • Derivatives with 2-acetyl substitutions (e.g., oxime ethers in ) exhibit antimicrobial activity, suggesting that substituent position (2 vs. 5) significantly impacts bioactivity .

Synthetic Pathways :

  • The Claisen-Schmidt condensation (used for compound II) is a common method for introducing α,β-unsaturated ketones into benzofuran systems . In contrast, oxime ether derivatives require post-synthetic modifications of pre-existing acetyl groups .

Research Findings and Implications

  • Steric Considerations : Bulky substituents at position 6 (e.g., methoxymethyl) may hinder interactions in enzyme-binding pockets, unlike smaller groups like hydroxy or methyl.
  • Synthetic Flexibility : The absence of conjugated systems (e.g., dienes in compound II ) in the target compound may simplify derivatization for structure-activity relationship (SAR) studies.

Biological Activity

1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one, a derivative of benzofuran, has garnered interest due to its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anti-tumor, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.08 g/mol
  • CAS Number : 71373226

Anticancer Activity

Recent studies indicate that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Therapeutic Index (TI)
6 K562 (Leukemia)2.599.10
8 K562 (Leukemia)3.243.25
7 HeLa (Cervical Cancer)>100-

These findings suggest that the compound can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells, which is crucial for developing safer therapeutic agents .

Antimicrobial Activity

The antibacterial properties of benzofuran derivatives have also been explored. Compounds similar to this compound have demonstrated moderate activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
7 Staphylococcus aureus16 - 64
7 Streptococcus pneumoniae32 - 128

This data highlights the potential use of benzofuran derivatives in treating bacterial infections, particularly those caused by resistant strains .

Anti-inflammatory Activity

Benzofuran derivatives have also been reported to exhibit anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 in activated immune cells, which is a promising mechanism for treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various biochemical pathways:

  • Cell Proliferation Inhibition : The compound may interact with signaling pathways involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
  • Cytokine Release Modulation : Inhibition of inflammatory cytokine production suggests a potential role in managing inflammatory responses.

Case Studies

A notable study investigated the effects of several benzofuran derivatives on human prostate cancer cells (PC3). The results indicated that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in oncology .

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